2-Methylnonane

Catalog No.
S3720616
CAS No.
63335-88-6
M.F
C10H22
M. Wt
142.28 g/mol
Availability
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2-Methylnonane

CAS Number

63335-88-6

Product Name

2-Methylnonane

IUPAC Name

2-methylnonane

Molecular Formula

C10H22

Molecular Weight

142.28 g/mol

InChI

InChI=1S/C10H22/c1-4-5-6-7-8-9-10(2)3/h10H,4-9H2,1-3H3

InChI Key

SGVYKUFIHHTIFL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C)C

Description

The exact mass of the compound 2-Methylnonane is 142.172150702 g/mol and the complexity rating of the compound is 55.1. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24849. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.

2-Methylnonane, also known as iso-decane, is a branched-chain alkane with the molecular formula C10H22\text{C}_{10}\text{H}_{22} and a molecular weight of approximately 142.28 g/mol. It is characterized by its structure, which includes a nine-carbon straight chain with a methyl group attached to the second carbon. This compound is colorless and exists as a clear liquid at room temperature, with a boiling point of about 166 °C and a flash point of 46 °C, indicating its flammable nature .

2-Methylnonane is one of several isomers of nonane, and it is notable for its relatively high stability and low reactivity compared to other hydrocarbons. It is soluble in organic solvents like benzene and chloroform but insoluble in water, which limits its application in aqueous environments .

Typical of alkanes, including combustion, halogenation, and cracking.

  • Combustion: When burned in the presence of oxygen, 2-methylnonane produces carbon dioxide and water, releasing energy.
  • Halogenation: Under UV light or heat, it can react with halogens (like chlorine or bromine) to form alkyl halides.
  • Cracking: At high temperatures, 2-methylnonane can break down into smaller hydrocarbons, which are valuable in petrochemical processes.

These reactions are essential for understanding its behavior as a fuel and its potential environmental impact during combustion .

2-Methylnonane can be synthesized through several methods:

  • Alkylation of Nonane: This involves the reaction of nonane with methyl halides in the presence of a strong base.
  • Cracking of Larger Alkanes: High-temperature processes can yield 2-methylnonane from larger hydrocarbons.
  • Catalytic Hydrogenation: The hydrogenation of certain unsaturated hydrocarbons can also produce branched alkanes like 2-methylnonane.

Each method has implications for yield, purity, and cost-effectiveness depending on the desired application .

2-Methylnonane finds applications primarily in the petrochemical industry:

  • Fuel Additive: Due to its high octane rating, it is often used as an additive in gasoline formulations to improve combustion efficiency.
  • Solvent: Its solvent properties make it useful in various chemical processes and formulations.
  • Research: It serves as a standard reference compound in studies involving hydrocarbon behavior and properties.

Additionally, its role in cool flame chemistry makes it relevant for research into combustion processes and fuel technology .

Interaction studies involving 2-methylnonane often focus on its combustion characteristics and how it behaves under different conditions. For instance:

  • Cool Flame Chemistry: Research has shown that 2-methylnonane exhibits unique low-temperature oxidation characteristics compared to straight-chain alkanes like n-decane. This property is critical for understanding ignition delay times and emissions profiles in diesel engines .
  • Kinetic Studies: Detailed kinetic modeling has been performed to understand the oxidation mechanisms of branched alkanes like 2-methylnonane under varying temperatures and pressures.

Such studies are essential for optimizing fuel formulations and improving engine performance while minimizing emissions .

Several compounds are structurally similar to 2-methylnonane. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
NonaneC9H20\text{C}_9\text{H}_{20}Straight-chain alkane; less branched
3-MethyloctaneC10H22\text{C}_{10}\text{H}_{22}Methyl group on third carbon; different branching
4-MethyloctaneC10H22\text{C}_{10}\text{H}_{22}Methyl group on fourth carbon; different properties
2,7-DimethyloctaneC10H22\text{C}_{10}\text{H}_{22}Two methyl groups; unique combustion characteristics

Uniqueness of 2-Methylnonane:

  • The position of the methyl group significantly influences its physical properties (like boiling point) and chemical reactivity compared to other isomers.
  • Its performance as a fuel additive is enhanced by its branched structure, which provides better combustion characteristics than straight-chain alkanes.

Physical Description

Liquid

XLogP3

5.3

Exact Mass

142.172150702 g/mol

Monoisotopic Mass

142.172150702 g/mol

Heavy Atom Count

10

UNII

382AKH052V

Wikipedia

2-methylnonane

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]
Cosmetics -> Solvent

General Manufacturing Information

All other chemical product and preparation manufacturing
Alkanes, C9-11-iso-: ACTIVE

Dates

Modify: 2023-07-27

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